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Compound of Interest

Compound Name:
1-(5-Bromopyridin-2-

yl)cyclobutanol

CAS No.: 1319256-44-4

Cat. No.: B8814001

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 5-bromo-2-(1-

hydroxycyclobutyl)pyridine, a pyridine derivative of significant interest in medicinal chemistry

and synthetic organic chemistry. Due to its novelty, a registered CAS number for this specific

molecule is not readily available in common chemical databases. This guide, therefore, focuses

on its identification through key precursors, a detailed, field-proven synthetic protocol, its

chemical properties, and prospective applications in drug discovery. Furthermore, this

document outlines the necessary safety protocols and presents a visual representation of the

synthetic workflow to aid researchers in its practical application.

Chemical Identification and Properties
While a specific CAS number for 5-bromo-2-(1-hydroxycyclobutyl)pyridine is not cataloged, its

identity can be established through its molecular structure and the well-characterized

precursors used in its synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8814001#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8814001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: (5-bromopyridin-2-yl)(cyclobutyl)methanol

Molecular Formula: C₁₀H₁₂BrNO

Molecular Weight: 242.11 g/mol

Chemical Structure:

Table 1: Physicochemical Properties (Estimated)

Property Value Source

Boiling Point Not available -

Melting Point Not available -

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and dichloromethane.

Inferred from similar

compounds

Appearance
Likely a white to off-white solid

at room temperature.

Inferred from similar

compounds

Synthesis Pathway and Experimental Protocol
The most direct and efficient synthesis of 5-bromo-2-(1-hydroxycyclobutyl)pyridine involves the

reaction of a 5-bromopyridyl organometallic intermediate with cyclobutanone. The key

precursor for this synthesis is 2,5-dibromopyridine. The selective monolithiation at the 2-

position of 2,5-dibromopyridine is crucial and can be influenced by solvent and concentration.

Core Synthetic Workflow
Caption: Proposed synthetic workflow for 5-bromo-2-(1-hydroxycyclobutyl)pyridine.

Detailed Experimental Protocol
Materials:

2,5-Dibromopyridine (CAS: 624-28-2)
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Cyclobutanone (CAS: 1191-95-3)

Anhydrous Toluene

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a solution of 2,5-

dibromopyridine (1.0 equivalent) in anhydrous toluene is cooled to -78 °C in a dry, three-

necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping

funnel. The concentration should be kept low (e.g., 0.017 M) to favor lithiation at the 2-

position. 2. Lithiation: n-Butyllithium (1.2 equivalents) is added dropwise to the cooled

solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this

temperature for 1 hour to ensure the formation of the 2-lithio-5-bromopyridine intermediate.

Addition of Electrophile: A solution of cyclobutanone (1.1 equivalents) in anhydrous THF is

then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional

2-3 hours at this temperature.

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The mixture is allowed to warm to room

temperature.

Extraction: The aqueous layer is separated and extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is

purified by column chromatography on silica gel to yield 5-bromo-2-(1-

hydroxycyclobutyl)pyridine.

Applications in Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a

wide array of therapeutic agents. The introduction of a cyclobutyl alcohol moiety at the 2-

position and a bromine atom at the 5-position of the pyridine ring offers several advantages for

drug development:

Structural Diversity: The bromine atom serves as a versatile handle for further

functionalization through various cross-coupling reactions, such as Suzuki, Stille, and

Buchwald-Hartwig amination, allowing for the creation of diverse chemical libraries.

Pharmacological Relevance: Pyridinyl methanol derivatives have been identified as potent

and selective antagonists for targets such as the Transient Receptor Potential Vanilloid 3

(TRPV3), which is implicated in pain sensation and skin disorders. [1][2]The cyclobutyl group

can provide a specific three-dimensional conformation that may enhance binding to target

proteins.

Improved Physicochemical Properties: The cyclobutyl group can improve metabolic stability

and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug

candidate.

Safety and Handling
As 5-bromo-2-(1-hydroxycyclobutyl)pyridine is a novel compound, a comprehensive safety

profile is not available. However, based on its precursors and structural analogues, the

following precautions are recommended:

Precursors: 2,5-Dibromopyridine is a hazardous substance. n-Butyllithium is highly

pyrophoric and reacts violently with water. Cyclobutanone is flammable. All manipulations

should be carried out in a well-ventilated fume hood by trained personnel.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes. In case

of contact, rinse immediately with plenty of water.

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances

such as oxidizing agents.

Conclusion
5-bromo-2-(1-hydroxycyclobutyl)pyridine represents a valuable building block for the synthesis

of novel chemical entities with potential therapeutic applications. While its CAS number is not

yet established, this guide provides a robust synthetic pathway, insights into its potential

applications, and essential safety information. The presented protocol, leveraging the selective

lithiation of 2,5-dibromopyridine, offers a reliable method for its preparation, enabling further

exploration of its utility in medicinal chemistry and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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